Tianeptine-d12 Methyl Ester
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Overview
Description
Tianeptine-d12 Methyl Ester is a deuterium-labeled analogue of Tianeptine. Tianeptine itself is a tricyclic compound known for its unique pharmacological properties, including the facilitation of serotonin uptake and inhibition of dopamine uptake . The deuterium labeling in this compound makes it particularly useful in research applications, allowing for more precise tracking and analysis in various studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tianeptine-d12 Methyl Ester involves the incorporation of deuterium atoms into the Tianeptine molecule. This process typically starts with the preparation of deuterated precursors, followed by their incorporation into the Tianeptine structure through a series of chemical reactions. The exact synthetic route can vary, but it generally involves steps such as deuterium exchange reactions and esterification .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to ensure the precise incorporation of deuterium atoms and the maintenance of high purity levels. Quality control measures are critical to ensure the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions: Tianeptine-d12 Methyl Ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce deuterated analogues with different functional groups .
Scientific Research Applications
Tianeptine-d12 Methyl Ester has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies involving the metabolism and degradation of Tianeptine.
Biology: Employed in research on neurotransmitter uptake and release mechanisms.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the behavior of Tianeptine in the body.
Industry: Applied in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of Tianeptine-d12 Methyl Ester is similar to that of Tianeptine. It primarily acts as a full agonist at the mu-type opioid receptor, which is believed to contribute to its antidepressant and anxiolytic effects . Additionally, Tianeptine modulates glutamate receptors, which may also play a role in its therapeutic effects . The deuterium labeling in this compound allows for more precise studies of these mechanisms .
Comparison with Similar Compounds
Tianeptine: The parent compound, known for its unique pharmacological properties.
Amineptine: Another tricyclic compound with similar effects on neurotransmitter uptake.
Deuterated Analogues: Other deuterium-labeled compounds used in research for their enhanced stability and traceability.
Uniqueness: Tianeptine-d12 Methyl Ester stands out due to its deuterium labeling, which provides enhanced stability and allows for more precise tracking in research studies. This makes it particularly valuable in pharmacokinetic and pharmacodynamic studies, where accurate measurement of drug behavior is crucial .
Biological Activity
Tianeptine-d12 Methyl Ester is a deuterated derivative of Tianeptine, an atypical antidepressant known for its unique mechanism of action and neuroprotective properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, potential therapeutic applications, and underlying mechanisms.
Chemical Structure and Properties
This compound has the following chemical formula: C22H27ClN2O4S. The incorporation of deuterium in its structure enhances its stability and can influence its metabolic pathways compared to the non-deuterated form. This modification is particularly relevant in pharmacokinetic studies, as it may alter the drug's half-life and bioavailability.
Tianeptine is primarily recognized for its ability to modulate the glutamatergic system, particularly through the enhancement of glutamate uptake in astrocytes, which contributes to its neuroprotective effects. Additionally, it exhibits a unique profile as a selective serotonin reuptake enhancer (SSRE), contrasting with traditional SSRIs that inhibit serotonin reuptake. The specific mechanisms include:
- Glutamate Modulation : Tianeptine increases the expression of glutamate transporters, thereby reducing excitotoxicity associated with depression and anxiety disorders.
- Neuroplasticity : It promotes neurogenesis and synaptic plasticity through the activation of brain-derived neurotrophic factor (BDNF) signaling pathways.
- Anti-inflammatory Effects : Tianeptine has been shown to reduce neuroinflammation, which is often linked to mood disorders.
Pharmacological Studies
Recent studies have evaluated the efficacy of this compound in various animal models of depression and anxiety. Key findings include:
- Antidepressant-like Effects : In forced swim tests and tail suspension tests, this compound demonstrated significant reductions in immobility time, indicating antidepressant-like activity.
- Cognitive Enhancement : Research indicates that this compound may enhance cognitive functions in models of chronic stress by promoting synaptic plasticity and improving memory performance.
Case Studies
- Chronic Stress Model : In a study involving mice subjected to chronic unpredictable stress, administration of this compound resulted in restored levels of BDNF and improved performance in spatial memory tasks compared to control groups.
- Neuroprotective Effects : A separate investigation revealed that this compound administration prior to induced neurotoxicity significantly reduced neuronal loss and preserved cognitive function.
Data Summary
Properties
IUPAC Name |
methyl 7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]-2,2,3,3,4,4,5,5,6,6,7,7-dodecadeuterioheptanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN2O4S/c1-25-19-10-7-6-9-17(19)22(24-14-8-4-3-5-11-21(26)29-2)18-13-12-16(23)15-20(18)30(25,27)28/h6-7,9-10,12-13,15,22,24H,3-5,8,11,14H2,1-2H3/i3D2,4D2,5D2,8D2,11D2,14D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOVSYZQNKXYQOR-SZXIOYOXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCCCC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)OC)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])NC1C2=C(C=C(C=C2)Cl)S(=O)(=O)N(C3=CC=CC=C13)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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